Pyridone-Based Synthetic Route
The compound can be synthesized via the reaction of 2,6‑bis‑(pyrid‑2‑yl)‑4‑pyridone with an electrophilic ethylating agent [1]. While this is a general route for 4′‑functionalized terpyridines, it provides a defined synthetic handle, distinguishing it from ligands that require alternative, potentially lower-yielding or more complex methodologies.
| Evidence Dimension | Synthetic methodology |
|---|---|
| Target Compound Data | Synthesis via electrophilic substitution of a 4-pyridone precursor. |
| Comparator Or Baseline | Other 4'-substituted terpyridines (e.g., chloro, bromo, methoxy) are also accessible via this route [1]. |
| Quantified Difference | Not quantifiable; the route is a common platform. |
| Conditions | Reaction of 2,6-bis-(pyrid-2-yl)-4-pyridone with an electrophile under basic conditions [1]. |
Why This Matters
Knowing the compound can be prepared via a well-established pyridone route provides researchers with a validated starting point for synthesis or further functionalization.
- [1] Schubert, U. S., & Eschbaumer, C. (2002). Synthesis of 4'-Functionalized 2,2':6',2''-Terpyridines via the Pyridone Route. Organic Letters, 4(18), 3013-3015. View Source
